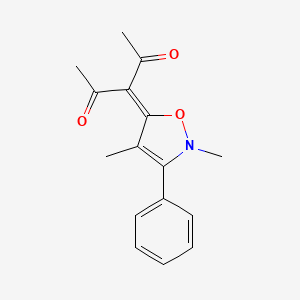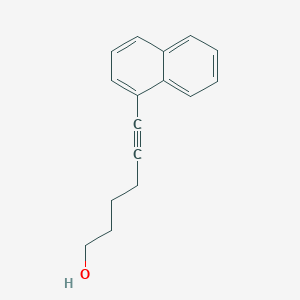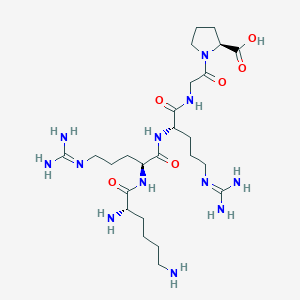![molecular formula C10H20N2O4 B12611596 tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate CAS No. 875483-08-2](/img/structure/B12611596.png)
tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le [(2R)-1-nitropentan-2-yl]carbamate de tert-butyle est un composé chimique appartenant à la classe des carbamates. Les carbamates sont des esters de l'acide carbamique et sont largement utilisés en synthèse organique et dans diverses applications industrielles. Ce composé est caractérisé par la présence d'un groupe tert-butyle, d'un groupe nitro et d'un groupe carbamate, qui contribuent à ses propriétés chimiques et sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du [(2R)-1-nitropentan-2-yl]carbamate de tert-butyle implique généralement la réaction du carbamate de tert-butyle avec un nitroalcane approprié dans des conditions contrôlées. Une méthode courante implique l'utilisation de carbamate de tert-butyle et d'un nitroalcane en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium. La réaction est réalisée dans un solvant organique tel que le tétrahydrofurane (THF) ou le diméthylformamide (DMF) à des températures élevées .
Méthodes de production industrielle
La production industrielle du [(2R)-1-nitropentan-2-yl]carbamate de tert-butyle peut impliquer des procédés en flux continu utilisant la technologie des microréacteurs. Cette approche permet un meilleur contrôle des conditions de réaction, une sécurité accrue et des rendements plus élevés par rapport aux procédés par lots traditionnels .
Analyse Des Réactions Chimiques
Types de réactions
Le [(2R)-1-nitropentan-2-yl]carbamate de tert-butyle subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être oxydé pour former des dérivés nitroso ou nitrate.
Réduction : Le groupe nitro peut être réduit en un groupe amine en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution : Le groupe carbamate peut subir des réactions de substitution nucléophile, où le groupe tert-butyle est remplacé par d'autres nucléophiles
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrogène gazeux (H2) avec du palladium sur carbone (Pd/C) ou de l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Des nucléophiles tels que les amines, les alcools et les thiols peuvent être utilisés dans des réactions de substitution
Principaux produits formés
Oxydation : Formation de dérivés nitroso ou nitrate.
Réduction : Formation de dérivés aminés.
Substitution : Formation de carbamates substitués
Applications de la recherche scientifique
Le [(2R)-1-nitropentan-2-yl]carbamate de tert-butyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique pour la préparation de divers dérivés de carbamate.
Biologie : Employé dans l'étude de l'inhibition enzymatique et de la modification des protéines.
Médecine : Investigé pour son utilisation potentielle dans le développement de médicaments, en particulier comme promédicament ou groupe protecteur pour les amines.
Industrie : Utilisé dans la production de produits agrochimiques, pharmaceutiques et de produits chimiques de spécialité .
Mécanisme d'action
Le mécanisme d'action du [(2R)-1-nitropentan-2-yl]carbamate de tert-butyle implique son interaction avec des cibles moléculaires telles que les enzymes et les protéines. Le groupe carbamate peut former des liaisons covalentes avec les résidus nucléophiles dans les protéines, conduisant à une inhibition enzymatique ou à une modification. Le groupe nitro peut subir des réactions redox, affectant l'équilibre redox cellulaire et les voies de signalisation .
Applications De Recherche Scientifique
tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amines.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals .
Mécanisme D'action
The mechanism of action of tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification. The nitro group can undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
Carbamate de tert-butyle : Un carbamate plus simple ayant une réactivité similaire mais dépourvu de groupe nitro.
(2,3-dihydroxypropyl)carbamate de tert-butyle : Contient des groupes hydroxyle supplémentaires, conduisant à une réactivité et des applications différentes
Unicité
Le [(2R)-1-nitropentan-2-yl]carbamate de tert-butyle est unique en raison de la présence à la fois des groupes nitro et carbamate, qui confèrent des propriétés chimiques et une réactivité distinctes. La combinaison de ces groupes fonctionnels permet des applications diverses en synthèse organique, en biologie et en médecine .
Propriétés
Numéro CAS |
875483-08-2 |
|---|---|
Formule moléculaire |
C10H20N2O4 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-1-nitropentan-2-yl]carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-5-6-8(7-12(14)15)11-9(13)16-10(2,3)4/h8H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1 |
Clé InChI |
FSIFHIZOINNYIH-MRVPVSSYSA-N |
SMILES isomérique |
CCC[C@H](C[N+](=O)[O-])NC(=O)OC(C)(C)C |
SMILES canonique |
CCCC(C[N+](=O)[O-])NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Bromophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12611521.png)


![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene](/img/structure/B12611527.png)
![5-Chloro-N-{3-[2-(3-fluorophenyl)ethoxy]phenyl}-2-hydroxybenzamide](/img/structure/B12611532.png)



![1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12611574.png)

![1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene](/img/structure/B12611585.png)
![N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine](/img/structure/B12611588.png)
![Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12611603.png)
